molecular formula C14H10O2 B13960543 2,10-Phenanthrenediol CAS No. 364080-32-0

2,10-Phenanthrenediol

Cat. No.: B13960543
CAS No.: 364080-32-0
M. Wt: 210.23 g/mol
InChI Key: GPNDMTKUSUOWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,10-Phenanthrenediol is an organic compound with the molecular formula C14H10O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,10-Phenanthrenediol can be synthesized through the reduction of phenanthrenequinone. One common method involves the use of lithium aluminum hydride in anhydrous diethyl ether. The reaction is typically carried out in a Soxhlet apparatus, where phenanthrenequinone is extracted and reduced over a period of 16 hours. The resulting product is then purified through recrystallization from benzene .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of starting materials and the efficiency of the reduction and purification steps.

Chemical Reactions Analysis

Types of Reactions: 2,10-Phenanthrenediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid in an acidic medium.

    Reduction: Hydrogen gas with Raney nickel catalyst.

    Substitution: Bromine in an organic solvent.

Major Products:

    Oxidation: Phenanthrenequinone.

    Reduction: 9,10-Dihydrophenanthrene.

    Substitution: 9-Bromophenanthrene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,10-Phenanthrenediol involves its interaction with cellular components and enzymes. For instance, its cytotoxic effects on cancer cells are believed to be due to its ability to interfere with cellular metabolism and induce apoptosis. The compound may also disrupt cell membranes and inhibit the proliferation of certain bacteria .

Comparison with Similar Compounds

  • 9,10-Dihydrophenanthrene
  • Phenanthrenequinone
  • 1-Phenanthrol
  • 2-Phenanthrol

Properties

CAS No.

364080-32-0

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

phenanthrene-2,10-diol

InChI

InChI=1S/C14H10O2/c15-10-5-6-12-11-4-2-1-3-9(11)7-14(16)13(12)8-10/h1-8,15-16H

InChI Key

GPNDMTKUSUOWJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)O)C(=CC2=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.